Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane
Description
Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane is a sulfoximine derivative characterized by a hexavalent sulfur center (λ⁶-sulfane) with an imino-oxo group, a trifluoromethyl substituent, and a phenyl ring bearing a pinacol boronate ester. This compound combines the unique electronic properties of sulfoximines—known for their stability and bioactivity—with the versatility of boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for organic synthesis .
Properties
IUPAC Name |
imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-5-7-10(8-6-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLKGIBLTCLPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798336-50-1 | |
| Record name | 4,4,5,5-tetramethyl-2-(4-(S-(trifluoromethyl)sulfonimidoyl)phenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane is a complex organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a boron-containing moiety. The molecular formula can be summarized as follows:
- Molecular Formula : CHBFNOS
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties
- The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported that it can induce apoptosis in various cancer cell lines through the activation of specific apoptotic pathways.
- An investigation into its mechanism revealed that it may interfere with the cell cycle and promote cell death via mitochondrial pathways.
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Anti-inflammatory Effects
- This compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
-
Antioxidant Activity
- The compound exhibits significant antioxidant activity, which may contribute to its cytoprotective effects against oxidative stress-induced damage in cells.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : The compound can modulate key signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations (IC50 < 10 µM).
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in levels of TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis. Its imino and oxo functional groups allow it to participate in various chemical transformations. For example, it can be utilized in the borylation of arenes due to the presence of the dioxaborolane group, which facilitates the introduction of boron into organic molecules.
Synthesis of Complex Molecules
Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane can act as a building block for more complex molecular architectures. Its structural components enable the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals.
Materials Science
Development of Functional Materials
In materials science, this compound contributes to the development of functional materials with unique electronic or optical properties. Its trifluoromethyl group enhances stability and solubility in various solvents, which is crucial for applications in coatings and polymers.
Nanostructured Materials
The compound's ability to form stable complexes with metals makes it suitable for synthesizing nanostructured materials. These materials can be used in catalysis or as sensors due to their high surface area and reactivity.
Case Studies
Comparison with Similar Compounds
Structural Analogues
A. Sulfoximines with Arylboronate Esters
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide (CAS 1150271-66-1): Structural Difference: Replaces the sulfoximine core with an acetamide group. Lacks the sulfur-centered electronic effects of sulfoximines . Applications: Primarily used as a synthetic intermediate in drug discovery.
- 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0):
- Structural Difference : Substitutes the sulfoximine with a morpholine ring.
- Properties : The electron-rich morpholine increases solubility in polar solvents. The boronate retains cross-coupling utility, but the absence of sulfoximine reduces stability under oxidative conditions .
- Applications : Explored in polymer solar cells due to its electron-donating capabilities .
B. Sulfoximines without Boronate Esters
- [(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CID 90414134): Structural Difference: Contains a bromophenyl group instead of the boronate-substituted phenyl. Properties: The bromine atom provides a handle for further functionalization (e.g., Ullmann coupling). However, the lack of a boronate limits its use in cross-coupling reactions . Applications: Investigated in medicinal chemistry as a kinase inhibitor precursor.
Electronic and Reactivity Comparisons
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates monitored during synthesis?
A typical synthesis involves coupling reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et3N) as a base. For example, tetrachloromonospirocyclotriphosphazene derivatives can react with carbazolyldiamine in THF under inert conditions, with reaction progress monitored via thin-layer chromatography (TLC) . Key steps include:
- Reaction duration : 3 days at room temperature.
- Workup : Filtration to remove triethylammonium chloride salts, followed by solvent evaporation and purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of boron- and sulfur-containing moieties.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., tetrahedral geometry around boron) .
Q. How should researchers handle purification challenges for this hygroscopic compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Alternative Methods : Recrystallization in anhydrous solvents under nitrogen atmosphere to prevent hydrolysis.
- Storage : Keep in sealed containers with desiccants at controlled temperatures (2–8°C for labile intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Optimization : Replace THF with polar aprotic solvents (e.g., DMF) to enhance solubility of boronate intermediates.
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling efficiency.
- Temperature Control : Evaluate reflux conditions to accelerate reaction kinetics while avoiding decomposition .
- AI-Driven Methods : Implement machine learning models to predict optimal reaction parameters (e.g., COMSOL Multiphysics simulations for heat/mass transfer) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
- Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities.
- High-Resolution MS : Identify isotopic patterns to distinguish between molecular ions and adducts.
- Theoretical Calculations : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .
Q. What computational approaches are suitable for studying the compound’s reactivity?
- DFT Calculations : Model the electronic structure of the trifluoromethyl-sulfane moiety to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
- Reaction Pathway Analysis : Use Gaussian or ORCA software to map energy profiles for key transformations (e.g., boronate ester hydrolysis) .
Q. How can structural analogs be designed to enhance stability or reactivity?
- Boron Modifications : Replace tetramethyl-dioxaborolane with pinacol boronate groups to alter steric effects.
- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., para-fluoro substituents) to tune electronic properties .
- Sulfur Oxidation : Explore sulfone or sulfoxide derivatives to modulate electrophilicity (see analogs in Table 1) .
Q. Table 1: Structural Analogs and Key Modifications
| Analog Feature | CAS Number | Application |
|---|---|---|
| Fluorophenyl-dioxaborolane | 827614-70-0 | Suzuki coupling precursor |
| Difluorophenyl-dioxaborolane | 863868-37-5 | Enhanced thermal stability |
| Vinylphenyl-dioxaborolane | 870004-04-9 | Polymerizable intermediates |
Q. How can mechanistic studies elucidate the role of the lambda6-sulfane group in catalysis?
- Isotopic Labeling : Use <sup>18</sup>O or deuterated reagents to track oxygen/sulfur exchange.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with natural vs. deuterated substrates.
- In Situ Spectroscopy : Employ Raman or IR to detect transient intermediates during sulfur transfer .
Q. What theoretical frameworks guide research on this compound’s applications?
- Organoboron Chemistry : Leverage principles of boronate ester reactivity in cross-coupling reactions.
- Sulfur-Heteroatom Bonding : Apply hypervalent sulfur theories to explain electrophilic behavior.
- Structure-Activity Relationships (SAR) : Link substituent effects to biological or catalytic performance .
Q. How can researchers address discrepancies in batch-to-batch reproducibility?
- Quality Control : Implement HPLC with UV/vis detection to quantify impurities (purity >98% required) .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., ReactIR) to ensure consistent reaction progression.
- Statistical Design of Experiments (DoE) : Identify critical parameters (e.g., stoichiometry, mixing rate) using factorial design .
Notes
- Methodological Rigor : Ensure all synthetic procedures align with CRDC classifications for chemical engineering design (e.g., RDF2050103) .
- Safety Compliance : Follow PRTR guidelines (e.g.,剧II classification for toxic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
